

Pharmacological Properties of Andrographis paniculata Diterpenoids: A Technical Guide

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Compound of Interest

Compound Name: 14-Deoxy-11,12-dehydroandrographolide

Cat. No.: B031429

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Introduction

Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine.[1] It is often referred to as the "King of Bitters" due to its intensely bitter taste, which is primarily attributed to a class of bioactive compounds known as diterpenoid lactones.[2] Extensive research has identified andrographolide as the most abundant and pharmacologically significant of these diterpenoids.[2] Other major bioactive diterpenoids isolated from the plant include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide (DDA), and 14-deoxyandrographolide.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects, making them promising candidates for modern drug development.[4]

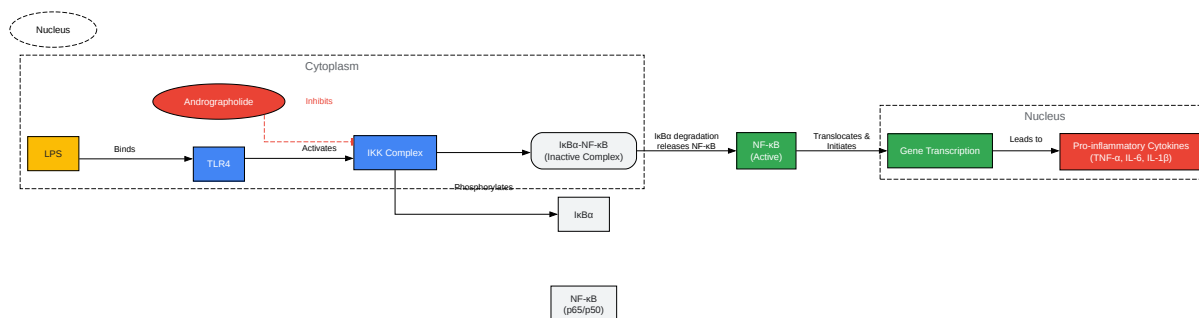
This technical guide provides a comprehensive overview of the core pharmacological properties of the primary diterpenoids from Andrographis paniculata. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of critical signaling pathways and workflows.

Anti-Inflammatory Properties

The diterpenoids from *Andrographis paniculata*, particularly andrographolide, exhibit potent anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway, a central regulator of the inflammatory response. By preventing the activation and nuclear translocation of NF- κ B, andrographolide reduces the expression of numerous pro-inflammatory genes, including cytokines like TNF- α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Mechanism of Action: NF- κ B and MAPK Signaling

Andrographolide and its analogues interfere with the NF- κ B pathway by inhibiting the I κ B kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This action keeps NF- κ B sequestered in the cytoplasm, blocking its ability to initiate the transcription of inflammatory genes. Furthermore, these diterpenoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), which are also crucial for the expression of inflammatory mediators. Neoandrographolide, for instance, has been shown to downregulate TLR4 and NF- κ B mRNA expression.



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Caption: Inhibition of the NF- κ B signaling pathway by Andrographolide.

Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory effects of *Andrographis paniculata* diterpenoids have been quantified in various in vitro and in vivo models. The data below summarizes key findings, including inhibitory concentrations (IC₅₀) for nitric oxide (NO) and cytokine production, as well as effective doses in animal models of inflammation.

Compound	Model System	Target/Assay	Result	Reference
Andrographolide	LPS-stimulated RAW264.7 cells	NO Production	IC ₅₀ = 12.2 μM	
LPS-stimulated RAW264.7 cells	TNF-α Secretion	Dose-dependent inhibition		
LPS-stimulated RAW264.7 cells	IL-6 Secretion	Dose-dependent inhibition		
LPS-stimulated RAW264.7 cells	IL-1β Secretion	Dose-dependent inhibition		
DU145 Prostate Cancer Cells	IL-6 Protein Expression	IC ₅₀ ≈ 3 μM		
Neoandrographolide	LPS-stimulated RAW264.7 cells	NO Production	IC ₅₀ > 100 μM	
LPS-stimulated RAW264.7 cells	NO & TNF-α Production	Dose-dependent inhibition (30-150 μM)		
Dimethyl benzene-induced mouse ear edema	In vivo anti-inflammatory	Significant suppression at 150 mg/kg (oral)		
Acetic acid-induced vascular permeability (mouse)	In vivo anti-inflammatory	Reduction at 100-150 mg/kg (oral)		
14-Deoxy-11,12-didehydroandrographolide (DDA)	LPS-stimulated murine macrophages	NO Production	IC ₅₀ = 94.12 ± 4.79 μM	
DDA-disuccinate derivative	LPS-stimulated macrophage cells	NO Production	IC ₅₀ = 8.6 μM	

LPS-stimulated macrophage cells	TNF- α Production	IC ₅₀ = 13.06 μ M
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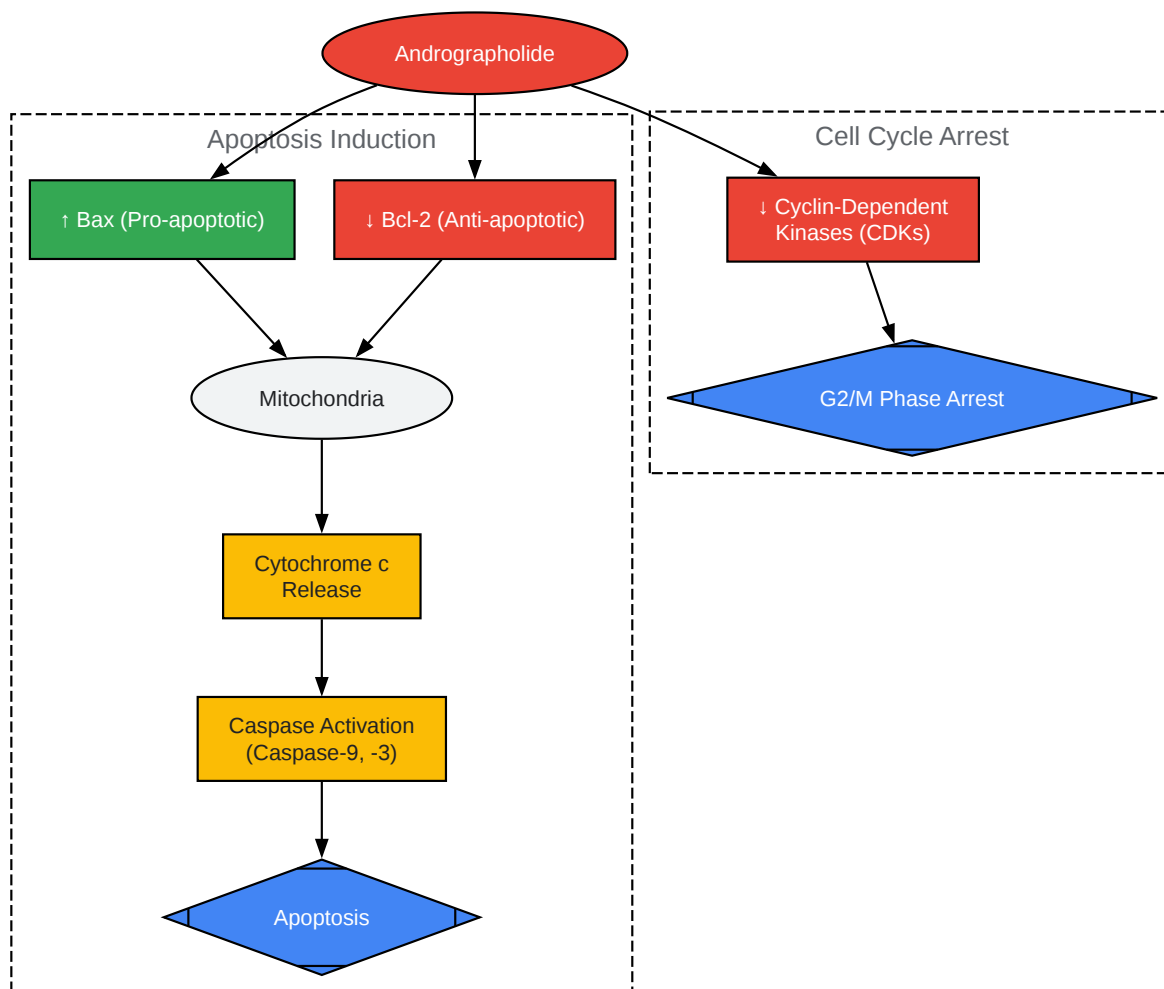
LPS-stimulated macrophage cells	IL-6 Production	IC ₅₀ = 9.1 μ M
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Anticancer Properties

Diterpenoids from *Andrographis paniculata* have demonstrated significant anticancer activity across a wide range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis. Andrographolide, the most studied compound, affects cancer cell proliferation by modulating critical cell signaling pathways, including the PI3K/Akt pathway, and by altering the expression of key regulatory proteins like p53, Bax, and Bcl-2.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Andrographolide induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3 and -9). Additionally, andrographolide can arrest the cell cycle at various phases, most commonly the G0/G1 or G2/M phase, thereby preventing cancer cell division and proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs).



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Caption: Key anticancer mechanisms of Andrographolide.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of andrographolide and other diterpenoids have been evaluated against numerous human cancer cell lines. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, are presented in the table below.

Compound	Cell Line	Cancer Type	IC ₅₀ Value	Exposure Time	Reference
Andrographolide	MCF-7	Breast Adenocarcinoma	63.19 μ M	24 h	
MCF-7	Breast Adenocarcinoma	32.90 μ M	48 h		
MDA-MB-231	Breast Adenocarcinoma	65.0 μ M	24 h		
MDA-MB-231	Breast Adenocarcinoma	37.56 μ M	48 h		
A375	Malignant Melanoma	12.07 μ M	48 h		
C8161	Malignant Melanoma	10.92 μ M	48 h		
HepG2	Hepatocellular Carcinoma	103 μ g/mL (Extract)	24 h		
HT-29	Colon Carcinoma	50% inhibition at 200 μ g/mL (Ethanol Extract)	-		
IMR-32	Neuroblastoma	50% inhibition at 200 μ g/mL (Ethanol Extract)	-		
SiHa	Cervical Cancer	85.59 μ M	-		

CaSki	Cervical Cancer	87.52 μ M	-	
14-Deoxy-11,12-didehydroandrogrographolide (DDA)	U937	Histiocytic Lymphoma	13 μ M	-
A. paniculata Extract Fraction (F2)	CACO-2	Colorectal Adenocarcinoma	32.46 μ g/mL	-

Hepatoprotective Properties

Andrographis paniculata is a well-known hepatoprotective agent in traditional medicine. Andrographolide has been shown to protect the liver from damage induced by various toxins, such as carbon tetrachloride (CCl₄), paracetamol, and galactosamine. The protective mechanisms include the enhancement of the liver's antioxidant defense system, modulation of drug-metabolizing enzymes, and reduction of inflammation and apoptosis in hepatocytes.

Mechanism of Action: Antioxidant and Enzyme Modulation

Andrographolide mitigates toxin-induced liver injury by increasing the levels of endogenous antioxidants like glutathione (GSH) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This action reduces oxidative stress and lipid peroxidation, which are key drivers of liver damage. Additionally, andrographolide can modulate the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of toxins and drugs. For example, it has been shown to increase the expression and activity of CYP2C6/11, CYP1A1/2, and CYP3A1/2 in rats, which can accelerate the detoxification of certain compounds.

Quantitative Data: In vivo Hepatoprotective Studies

The efficacy of andrographolide in protecting the liver has been demonstrated in several animal models of hepatotoxicity.

Compound	Animal Model	Toxin/Inducer	Dose & Route	Key Findings	Reference
Andrographolide	Rats	CCl ₄	100 mg/kg, i.p.	48.6% overall inhibition of CCl ₄ -induced increase in biochemical markers (GOT, GPT, ALP, bilirubin, triglycerides).	
	Rats	Galactosamine (800 mg/kg)	400 mg/kg, i.p. or 800 mg/kg, p.o. (pre-treatment)	Complete normalization of toxin-induced increase in biochemical parameters.	
	Rats	Paracetamol (3 g/kg)	200 mg/kg, i.p. (post-treatment)	Complete normalization of toxin-induced increase in biochemical parameters.	
	Rats	Acetaminophen (APAP) (640 mg/kg)	5 & 10 mg/kg, p.o.	Dose-dependently inhibited APAP-induced liver damage; increased GSH, CAT, and SOD levels.	

				Better	
				hepatoprotect	
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Isoandrograp	High-Fat Diet	NAFLD	-	andrographoli	
holide (IAN)	Fed Rats	Model		de; reduced	
				serum lipids,	
				transaminase	
				s, and ALP.	

Antiviral Properties

Andrographolide and its derivatives have shown broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including influenza A, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and dengue virus (DENV). More recent studies have also explored their potential against SARS-CoV-2. The mechanisms of antiviral action are diverse and can target multiple stages of the viral life cycle, from viral entry and replication to the inhibition of viral protein function.

Mechanism of Action: Multi-Target Inhibition

The antiviral effects of these diterpenoids are not limited to a single target. For instance, against the influenza A virus, 14-deoxy-11,12-didehydroandrographolide can inhibit the virus during the entry phase, while andrographolide acts later, during gene replication and protein maturation. A derivative, 14-alpha-lipoyl andrographolide (AL-1), appears to interfere directly with viral hemagglutinin, blocking the virus's ability to bind to cellular receptors. In addition to direct antiviral actions, these compounds also suppress the virus-induced inflammatory response (cytokine storm) by inhibiting the NF-κB pathway, which reduces lung pathology.

Quantitative Data: Antiviral Activity

The following table summarizes the quantitative data on the antiviral efficacy of andrographolide and its derivatives.

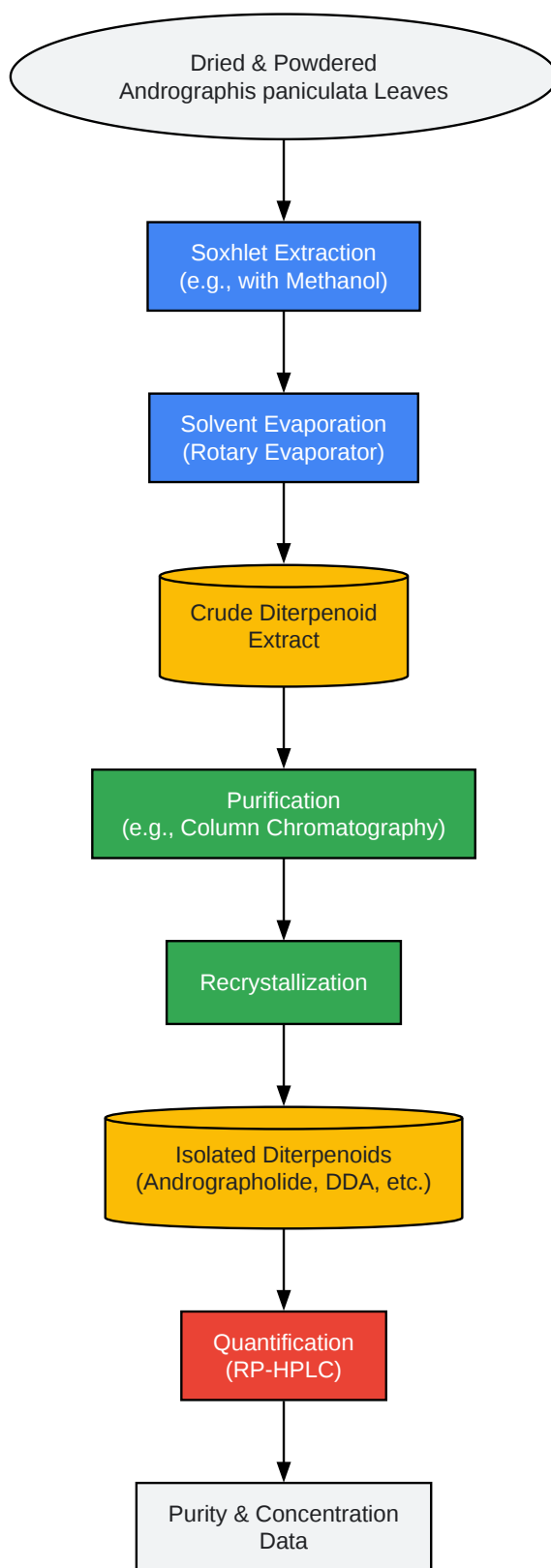
Compound	Virus	Cell Line	Assay	Result (EC ₅₀ / IC ₅₀)	Reference
Andrographolide	DENV2	HepG2	Cell Infection & Virus Production	EC ₅₀ = 21.3 μ M	
DENV2	HeLa	Cell Infection & Virus Production	EC ₅₀ = 22.7 μ M		
14-Deoxy-11,12-didehydroandrographolide (DDA)	Influenza A Virus	A549	Cytopathic Effect (CPE) Reduction	IC ₅₀ = 5 \pm 1 μ g/mL	
Influenza A Virus	MDCK	Cytopathic Effect (CPE) Reduction	IC ₅₀ = 38 \pm 1 μ g/mL		
14- α -lipoyl andrographolide (AL-1)	Influenza A (H9N2)	MDCK	Antiviral Activity	EC ₅₀ = 8.4 μ M	
Influenza A (H5N1)	MDCK	Antiviral Activity	EC ₅₀ = 15.2 μ M		
Influenza A (H1N1)	MDCK	Antiviral Activity	EC ₅₀ = 7.2 μ M		
A. paniculata Ethanol Extract	Influenza A (H1N1)	MDCK	Antiviral Activity	IC ₅₀ = 1.5 \pm 0.06 mg/mL	

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays frequently cited in the study of *Andrographis paniculata* diterpenoids.

Diterpenoid Isolation and Quantification Workflow

A general workflow for the extraction, isolation, and quantification of diterpenoids from *A. paniculata* plant material is outlined below. Soxhlet extraction is a common method, often followed by chromatographic techniques for purification and HPLC for quantification.



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Caption: General workflow for diterpenoid isolation and analysis.

In Vitro Assays

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

- **Cell Plating:** Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5×10^3 to 2×10^4 cells/well in 100 μ L of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test diterpenoid (e.g., 10 to 320 μ g/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **MTT Addition:** After the incubation period, add 10-50 μ L of MTT solution (5 mg/mL in PBS) to each well.
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Calculation:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the culture medium of LPS-stimulated macrophages (e.g., RAW 264.7) using the Griess reagent.

- **Cell Plating:** Seed RAW 264.7 cells in a 96-well plate at a density of 1.5×10^5 cells/well and incubate for 24 hours.

- **Compound Treatment:** Pre-treat the cells with various concentrations of the test diterpenoid for 1-2 hours.
- **LPS Stimulation:** Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 $\mu\text{g/mL}$) to induce NO production. Incubate for another 24 hours.
- **Griess Reaction:** Collect 100 μL of the culture supernatant from each well and transfer it to a new 96-well plate.
- **Add 100 μL of Griess reagent** (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant.
- **Absorbance Reading:** Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
- **Calculation:** Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

In Vivo Assays

This model is widely used to evaluate the hepatoprotective effects of compounds against toxin-induced liver damage.

- **Animal Model:** Use male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
- **Grouping and Dosing:** Divide the rats into several groups: a normal control group, a toxin control group (CCl_4 only), a positive control group (e.g., silymarin), and treatment groups receiving different doses of the test diterpenoid.
- **Treatment:** Administer the test compound (e.g., andrographolide at 100 mg/kg) or vehicle orally or via intraperitoneal (i.p.) injection for a specified period before or after toxin administration.

- Induction of Injury: Induce acute liver injury by administering a single dose of CCl₄ (e.g., 1 mL/kg, i.p., dissolved in olive oil).
- Sample Collection: After a set time (e.g., 24 hours) post-CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.
- Analysis:
 - Biochemical Parameters: Measure serum levels of liver function enzymes such as alanine aminotransferase (ALT/GPT), aspartate aminotransferase (AST/GOT), alkaline phosphatase (ALP), and levels of bilirubin.
 - Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for signs of liver damage, such as necrosis, inflammation, and fatty changes.

This is a classic and highly reproducible model for screening the acute anti-inflammatory activity of compounds.

- Animal Model: Use male Wistar rats (150-200g).
- Grouping and Dosing: Divide rats into control and treatment groups. Administer the test compound (e.g., neoandrographolide at 100-150 mg/kg, orally) or a standard drug (e.g., indomethacin, 5 mg/kg, i.p.) 30-60 minutes before inducing inflammation.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
- Calculation: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema by the test compound is calculated using the formula:

- % Inhibition = $[(V_c - V_t) / V_c] \times 100$
- Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

The diterpenoids isolated from *Andrographis paniculata*, including andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, are pleiotropic molecules with a remarkable range of pharmacological properties. Their ability to modulate fundamental cellular processes such as inflammation, apoptosis, and cell cycle progression through pathways like NF- κ B and PI3K/Akt underscores their significant therapeutic potential. The robust body of evidence, supported by extensive in vitro and in vivo quantitative data, highlights their promise as lead compounds for the development of novel drugs for inflammatory diseases, cancer, liver disorders, and viral infections. Further research, including well-designed clinical trials and pharmacokinetic studies, is warranted to fully translate the therapeutic potential of these natural compounds into clinical applications.

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